molecular formula C11H20N2O2 B580180 叔丁基2,6-二氮杂螺[3.4]辛烷-2-羧酸酯 CAS No. 885270-84-8

叔丁基2,6-二氮杂螺[3.4]辛烷-2-羧酸酯

货号: B580180
CAS 编号: 885270-84-8
分子量: 212.293
InChI 键: UJIOQJJFPYXAEM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

作用机制

Target of Action

Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate, also known as 2-Boc-2,6-diazaspiro[3.4]octane, is primarily used in the synthesis of inhibitors for several key enzymes. These include ketohexokinase (KHK) , Nicotinamide Phosphoribosyltransferase (NAMPT) , and Rho-associated protein kinase (ROCK) . These enzymes play crucial roles in various biological processes, including glucose metabolism, NAD biosynthesis, and cell motility, respectively .

Mode of Action

These inhibitors are designed to bind to their target enzymes and modulate their activity, leading to changes in the biochemical pathways they are involved in .

Biochemical Pathways

The biochemical pathways affected by Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate depend on the specific inhibitors synthesized using this compound. For instance, KHK inhibitors can affect the fructose metabolism pathway, NAMPT inhibitors can influence the NAD biosynthesis pathway, and ROCK inhibitors can modulate pathways involved in cell motility .

Result of Action

The molecular and cellular effects of Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate’s action would depend on the specific inhibitors synthesized using this compound and their targets. For example, inhibition of KHK could potentially lead to decreased fructose metabolism, which could have implications for conditions like diabetes and obesity . Similarly, inhibition of NAMPT and ROCK could affect NAD biosynthesis and cell motility, respectively .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. One common method includes the following steps :

    Starting Material: N-Boc-protected azetidine-3-one.

    Reaction: The initial Horner-Wadsworth-Emmons olefination proceeds in high yield to give an α,β-unsaturated ester.

    Cyclization: The ester undergoes cyclization to form the spirocyclic structure.

Industrial Production Methods: Industrial production methods for tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.

化学反应分析

Types of Reactions: Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted diazaspiro compounds.

    Hydrolysis Products: The corresponding carboxylic acid derivative.

相似化合物的比较

Uniqueness: Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure, which provides a rigid framework that is beneficial in the design of enzyme inhibitors. This rigidity can enhance the binding affinity and specificity of the inhibitors .

生物活性

Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (TBDA) is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TBDA is characterized by its spirocyclic structure, which includes two nitrogen atoms within a bicyclic framework. Its molecular formula is C11H20N2O2C_{11}H_{20}N_{2}O_{2} with a molecular weight of approximately 212.29 g/mol. The unique architecture of TBDA contributes to its reactivity and interaction with biological systems.

Biological Activity

Research indicates that TBDA exhibits significant biological activity through multiple mechanisms:

  • Melanin Concentrating Hormone Receptor Antagonism : TBDA acts as an antagonist for melanin concentrating hormone receptors (MCH-1R), which are implicated in metabolic disorders such as obesity and diabetes.
  • Enzyme Inhibition : TBDA has been identified as an inhibitor of key metabolic enzymes, including:
    • Ketohexokinase (KHK) : Inhibiting KHK can alter fructose metabolism, potentially offering therapeutic benefits for managing diabetes and obesity.
    • Nicotinamide Phosphoribosyltransferase (NAMPT) : This inhibition may influence NAD+ biosynthesis, linking it to neurodegenerative diseases and cancer.
    • Rho-associated Protein Kinase (ROCK) : Inhibiting ROCK suggests potential applications in cancer therapy due to its role in cell proliferation and survival pathways.

TBDA's mechanism of action primarily involves the modulation of enzyme activity and receptor interactions. By binding to the active sites of targeted enzymes, TBDA prevents substrate binding and subsequent catalytic activity. This inhibition can lead to altered biochemical pathways associated with energy metabolism and cell signaling.

Case Studies and Experimental Data

Several studies have focused on the biological activity of TBDA, highlighting its potential applications in drug development:

  • In vitro Studies : Laboratory research has demonstrated that derivatives of TBDA effectively inhibit KHK and NAMPT activities, leading to significant changes in metabolic pathways related to energy utilization.
  • Pharmacokinetics : Investigations into the pharmacokinetics of TBDA derivatives are ongoing to assess their bioavailability and therapeutic potential in clinical settings.
  • Comparative Analysis : A comparative study of structurally similar compounds shows that TBDA stands out due to its specific spirocyclic structure and targeted biological activities against key metabolic enzymes.
Compound NameStructureUnique Features
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylateStructureExhibits different biological activities due to ketone presence
Tert-butyl 2,7-diazaspiro[3.4]octane-7-carboxylateStructurePotentially different pharmacological profiles due to structural variations
Dihydroisoindolecarboxamide derivativesStructureFocused on different therapeutic targets like ROCK inhibition

Applications in Drug Development

The unique properties of TBDA make it a valuable candidate for further exploration in medicinal chemistry:

  • Metabolic Disorders : Its role as a KHK inhibitor positions it as a potential therapeutic agent for diabetes and obesity management.
  • Cancer Therapy : The inhibition of NAMPT and ROCK suggests possible applications in treating various cancers, warranting further investigation into its efficacy and safety profiles.

属性

IUPAC Name

tert-butyl 2,7-diazaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-11(8-13)4-5-12-6-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIOQJJFPYXAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-84-8
Record name tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。